3-Bromo-2-chloro-6-methoxyaniline
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Overview
Description
3-Bromo-2-chloro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methoxyaniline typically involves the halogenation of 2-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced into the aromatic ring. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2-chloro-6-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methoxyaniline
- 3-Bromo-2-methoxyaniline
- 4-Bromo-2-methoxyaniline
Comparison
3-Bromo-2-chloro-6-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the methoxy group, influences its electronic structure and makes it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 |
InChI Key |
WTRKXJDJEPMHHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
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